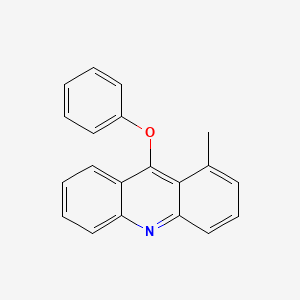
1-Methyl-9-phenoxyacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-9-phenoxyacridine is a chemical compound belonging to the acridine family, characterized by its heterocyclic structure containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-cancer, anti-bacterial, and anti-viral activities .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-9-phenoxyacridine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine .
Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale electrophilic condensation reactions. Modern methods may utilize catalysts such as copper-based salts to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions: 1-Methyl-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the C9 position are prevalent, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of various 9-substituted acridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its DNA intercalating properties, making it a candidate for anti-cancer research.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.
作用機序
The primary mechanism by which 1-Methyl-9-phenoxyacridine exerts its effects is through DNA intercalation. This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as DNA replication and transcription . This mechanism is particularly relevant in its anti-cancer activity, where it can inhibit the proliferation of cancer cells .
類似化合物との比較
Acridine: The parent compound, known for its broad range of biological activities.
9-Phenylacridine: Similar in structure but with a phenyl group instead of a phenoxy group.
Acriflavine: An acridine derivative used as an anti-bacterial agent.
Uniqueness: 1-Methyl-9-phenoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its ability to intercalate with DNA, making it a potent candidate for anti-cancer research .
特性
CAS番号 |
61078-23-7 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC名 |
1-methyl-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO/c1-14-8-7-13-18-19(14)20(22-15-9-3-2-4-10-15)16-11-5-6-12-17(16)21-18/h2-13H,1H3 |
InChIキー |
XFDHUSFXMCPNNU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



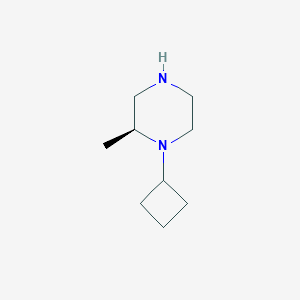
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
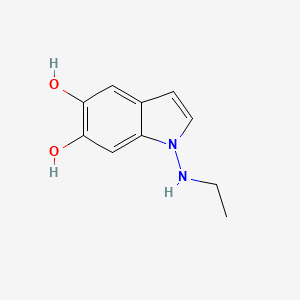
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

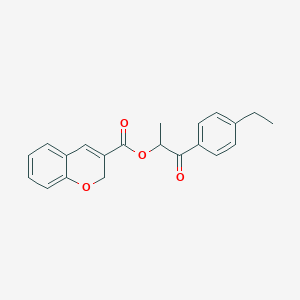
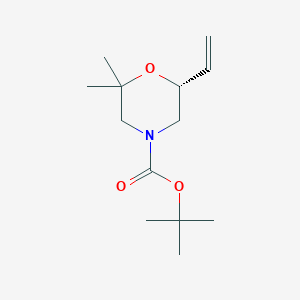


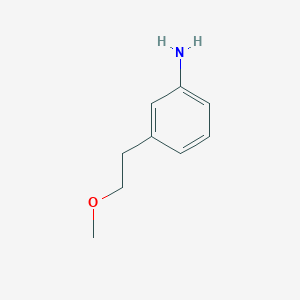
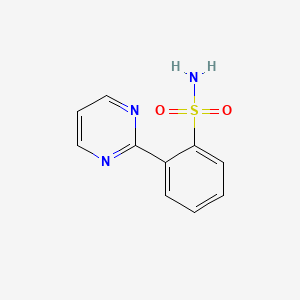
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)

